molecular formula C14H12FN3 B8442385 1-(4-fluoro-benzyl)-1H-indazol-5-ylamine CAS No. 202197-32-8

1-(4-fluoro-benzyl)-1H-indazol-5-ylamine

Cat. No.: B8442385
CAS No.: 202197-32-8
M. Wt: 241.26 g/mol
InChI Key: VHWVWFPJTDRKIK-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzyl)-1H-indazol-5-ylamine is a substituted indazole derivative characterized by a fluorine atom at the para position of the benzyl group attached to the indazole core. Its molecular formula is C₁₄H₁₂FN₃, with a molecular weight of 241.27 g/mol. The fluorine substituent enhances lipophilicity and metabolic stability compared to non-halogenated analogs, influencing its pharmacokinetic profile .

Structurally, the indazole scaffold provides a rigid aromatic system, while the 4-fluoro-benzyl group introduces steric and electronic effects that modulate interactions with biological targets. The compound is often synthesized via nucleophilic substitution or coupling reactions involving halogenated benzyl halides and indazole precursors .

Properties

CAS No.

202197-32-8

Molecular Formula

C14H12FN3

Molecular Weight

241.26 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]indazol-5-amine

InChI

InChI=1S/C14H12FN3/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17-18/h1-8H,9,16H2

InChI Key

VHWVWFPJTDRKIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry and Drug Development

The primary applications of 1-(4-fluoro-benzyl)-1H-indazol-5-ylamine are found in the fields of drug development and medicinal chemistry. Its structure allows it to interact effectively with various biological targets, making it a candidate for the treatment of several diseases, especially cancers.

Protein Tyrosine Kinase Inhibition

Protein tyrosine kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and metabolism. Aberrant activity of these kinases is associated with various cancers. Research indicates that this compound possesses inhibitory effects on these enzymes, potentially leading to anti-cancer properties by disrupting tumor growth pathways .

Key Findings:

  • Inhibition of specific tyrosine kinases has been linked to the treatment of neoplastic diseases such as leukemia .
  • The compound's fluorinated substituent may enhance its binding affinity and selectivity towards target kinases compared to non-fluorinated analogs.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. Variations in substituents can significantly influence its biological activity.

Compound Structural Features Biological Activity
This compound4-fluorobenzyl groupPotent protein kinase inhibitor
1-Benzyl-1H-indazol-5-ylamineBenzyl group instead of fluorobenzylLess potent against protein kinases
1-(3-Fluorobenzyl)-1H-indazol-5-amine3-Fluorobenzyl substituentDifferent binding profile
1-(4-Chlorobenzyl)-1H-indazol-5-amineChlorobenzyl groupPotentially different biological activity

This table illustrates how modifications to the indazole core can lead to variations in biological potency and selectivity, highlighting the importance of SAR studies in drug design.

Anticancer Activity

Recent studies have demonstrated that derivatives of indazole, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo .

Case Studies

Several case studies have explored the efficacy of indazole derivatives:

  • A study evaluated a series of indazole compounds for their inhibitory effects on fibroblast growth factor receptors (FGFR), revealing that certain derivatives had IC50 values in the low nanomolar range, indicating potent inhibitory activity against cancer cell lines .
  • Another investigation focused on the mechanism of action, demonstrating that indazole derivatives could induce apoptosis in cancer cells through specific signaling pathways .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, emphasizing the importance of optimizing reaction conditions to improve yields. Common solvents include dimethylformamide and toluene, with temperature being a critical factor.

Comparison with Similar Compounds

Key Observations :

  • Halogenated Derivatives : Fluorine and chlorine enhance stability but differ in electronic effects (fluorine is electron-withdrawing, chlorine is polarizable) .
  • Methoxy Substitution : Improves aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity .

Kinase Inhibition Profiles

  • This compound : Demonstrates moderate inhibition of Aurora kinases (IC₅₀ ~50 nM) due to fluorine-induced dipole interactions with ATP-binding pockets .
  • 1-(4-Chloro-benzyl)-1H-indazol-5-ylamine : Shows higher potency (IC₅₀ ~30 nM) against the same targets but exhibits off-target effects on VEGF receptors, likely due to chlorine’s bulkier size .
  • 1-(4-Methoxybenzyl)-1H-indazol-5-ylamine : Reduced kinase affinity (IC₅₀ >100 nM) but improved selectivity for serotonin receptors (5-HT₃), attributed to methoxy’s hydrogen-bonding capacity .

Toxicity and Metabolic Stability

  • Fluorinated analogs generally exhibit lower hepatotoxicity compared to chlorinated derivatives, as fluorine reduces reactive metabolite formation .
  • Methoxy-substituted compounds show faster hepatic clearance due to O-demethylation pathways .

Key Challenges :

  • Halogenated benzyl halides (e.g., 4-fluorobenzyl bromide) require anhydrous conditions to prevent hydrolysis .
  • Methoxy derivatives necessitate protecting-group strategies to avoid demethylation during synthesis .

Preparation Methods

N1-Alkylation of 5-Nitroindazole

The alkylation step determines regioselectivity (N1 vs. N2 substitution).

Classic SN2 Alkylation

Procedure :

  • Reagents : 5-Nitroindazole, 4-fluorobenzyl chloride, K₂CO₃, KI, DMF.

  • Conditions : 70°C, 12–24 h under inert atmosphere.

  • Workup : Precipitation with water, filtration, and recrystallization (acetone/water).

Key Data :

ParameterValueSource
Yield (N1-isomer)33–58%
Purity (HPLC)>95%
Regioselectivity (N1:N2)3:1 to 5:1

Mechanistic Insight :
KI enhances reactivity by generating the more nucleophilic iodide ion, favoring N1-alkylation due to steric and electronic factors.

Alternative Alkylation with NaH

Procedure :

  • Reagents : 5-Nitroindazole, 4-fluorobenzyl bromide, NaH, DMF.

  • Conditions : 0°C to 100°C, 24 h.

  • Workup : Extraction with ethyl acetate, column chromatography (SiO₂, EA/hexane).

Key Data :

ParameterValueSource
Yield91% (for indole analog)
Reaction Time24 h

Note : This method, optimized for indoles, may require adjustment for indazoles due to differences in nucleophilicity.

Nitro Group Reduction

Hydrogenation is the most efficient method for converting 1-(4-fluoro-benzyl)-5-nitro-1H-indazole to the amine.

Catalytic Hydrogenation

Procedure :

  • Reagents : 10% Pd/C, H₂ (1 atm), ethanol or methanol.

  • Conditions : RT, 2–4 h.

Key Data :

ParameterValueSource
Yield90–97%
Purity (NMR)>98%

Spectroscopic Validation :

  • ¹H NMR (CDCl₃) : δ 7.84 (1H, d), 5.52 (2H, s, -CH₂-), 3.60 (2H, br s, -NH₂).

  • MS (ES+) : m/z 242.1 [M+H]⁺.

Challenges and Troubleshooting

Regioselectivity in Alkylation

  • Problem : N2-alkylation byproducts (up to 25%).

  • Solution :

    • Use bulky bases (e.g., KOtBu) to favor N1-substitution.

    • Chromatographic separation (SiO₂, EA/hexane 1:3).

Purification of Amine Product

  • Problem : Residual Pd in final product.

  • Solution :

    • Filtration through Celite®.

    • Recrystallization from isopropanol.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
SN2 Alkylation + H₂/Pd58–9795–98LowIndustrial
NaH-Mediated Alkylation33–9190–95ModerateLab-scale
Fe/AcOH Reduction70–8085–90Very LowLimited

Industrial-Scale Considerations

  • Solvent Recovery : DMF and ethanol can be recycled via distillation.

  • Catalyst Reuse : Pd/C can be reactivated via acid washing, reducing costs by 30%.

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 1–2 h.

  • Flow Chemistry : Continuous hydrogenation improves safety and throughput .

Q & A

Q. What methodologies validate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine:
  • Isothermal titration calorimetry (ITC) to measure binding affinity with target enzymes.
  • CRISPR-Cas9 knockouts to confirm target specificity in cellular models.
  • Molecular dynamics simulations to visualize ligand-receptor interactions at atomic resolution .

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